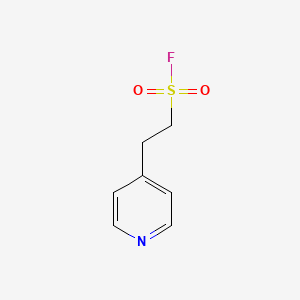
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride is an organic compound that features a pyridine ring attached to an ethane-1-sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride with a fluorinating agent. One common method is to use sulfur tetrafluoride (SF4) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carbon-Carbon Coupled Products: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often irreversible, making it a potent inhibitor for certain enzymes involved in biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-4-yl)ethane-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
2-(Pyridin-4-yl)ethane-1-sulfonamide: Contains an amide group instead of fluoride.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it valuable in applications where irreversible enzyme inhibition is desired, such as in the development of certain pharmaceuticals and biochemical research tools .
Eigenschaften
Molekularformel |
C7H8FNO2S |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-pyridin-4-ylethanesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
InChI-Schlüssel |
WSQXAVZFAIAOBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


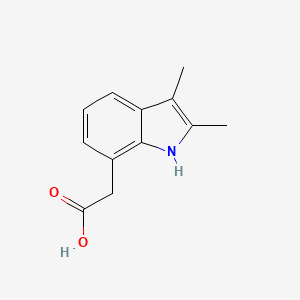

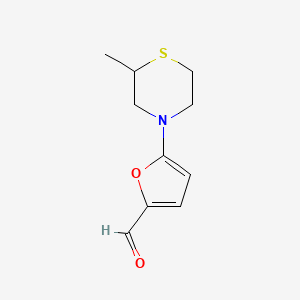

![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)
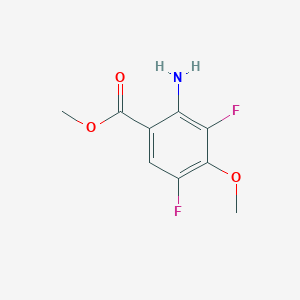
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)
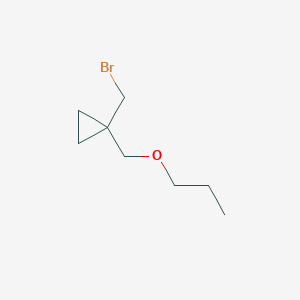

![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)

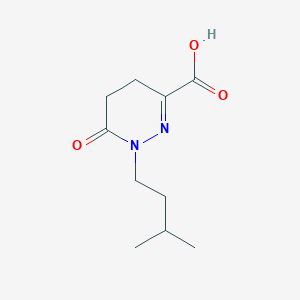

![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)
